molecular formula C12H15N3O3 B1361756 1-(4-Nitrophenyl)piperidine-4-carboxamide CAS No. 223786-49-0

1-(4-Nitrophenyl)piperidine-4-carboxamide

Cat. No. B1361756
M. Wt: 249.27 g/mol
InChI Key: GRDRLSLGWHAFGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for 1-(4-Nitrophenyl)piperidine-4-carboxamide are not found, there are general methods for synthesizing piperidine derivatives. For instance, one method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Virology

1-(4-Nitrophenyl)piperidine-4-carboxamide, also known as NCGC2955, has been studied for its potential antiviral properties .

Application

Researchers have evaluated the in vitro activities of NCGC2955 against human α-coronavirus NL63, β-coronaviruses OC43, and the alpha and delta variants of SARS-CoV-2 in several cell lines .

Methods

The compound was tested on NL63-infected Vero and MK2 cells, OC43-infected human foreskin fibroblasts, and SARS-CoV-2-infected Vero E6 and Calu-3 cells .

Results

NCGC2955 showed antiviral activity in NL63-infected Vero and MK2 cells with EC50 values of 2.5± 0.15 µM and 1.5 ± 0.2 µM, respectively. The cellular toxicity in both cell types was > 300 µM. The EC50 of NCGC2955 in OC43-infected human foreskin fibroblasts was 1.5 ± 0.01 µM .

Pain Management

Piperidine derivatives, including 1-(4-Nitrophenyl)piperidine-4-carboxamide, have been utilized in different ways as analgesic agents .

Application

The compound has been studied for its potential analgesic effects .

Methods

The antinociceptive effects of substituted derivatives of piperidine-4-carboxamide were evaluated using the tail immersion method .

Results

The results showed varying degrees of analgesia and its duration .

Anticancer

Piperidine derivatives, including 1-(4-Nitrophenyl)piperidine-4-carboxamide, have been utilized in different ways as anticancer agents .

Application

The compound has been studied for its potential anticancer effects .

Methods

The antiproliferative effects of substituted derivatives of piperidine-4-carboxamide were evaluated using various in vitro and in vivo assays .

Results

The results showed varying degrees of antiproliferative activity against different types of cancer cells .

Antiviral

As mentioned earlier, 1-(4-Nitrophenyl)piperidine-4-carboxamide has shown potential antiviral properties, particularly against coronaviruses .

Application

The compound has been studied for its potential antiviral effects .

Methods

The antiviral effects of substituted derivatives of piperidine-4-carboxamide were evaluated using various in vitro assays .

Results

The results showed varying degrees of antiviral activity against different types of viruses .

Antimalarial

Piperidine derivatives, including 1-(4-Nitrophenyl)piperidine-4-carboxamide, have been utilized in different ways as antimalarial agents .

Application

The compound has been studied for its potential antimalarial effects .

Methods

The antimalarial effects of substituted derivatives of piperidine-4-carboxamide were evaluated using various in vitro assays .

Results

The results showed varying degrees of antimalarial activity against different types of malaria parasites .

Anti-Alzheimer

Piperidine derivatives, including 1-(4-Nitrophenyl)piperidine-4-carboxamide, have been utilized in different ways as anti-Alzheimer agents .

Application

The compound has been studied for its potential anti-Alzheimer effects .

Methods

The anti-Alzheimer effects of substituted derivatives of piperidine-4-carboxamide were evaluated using various in vitro and in vivo assays .

Results

The results showed varying degrees of anti-Alzheimer activity, potentially slowing the progression of Alzheimer’s disease .

Future Directions

While specific future directions for the study of 1-(4-Nitrophenyl)piperidine-4-carboxamide are not found in the literature, research on piperidine derivatives continues to be an active area of study. For instance, the design and synthesis of novel piperidine derivatives for potential use as anti-tubercular agents have been reported . This suggests that the development of new piperidine derivatives, including potentially 1-(4-Nitrophenyl)piperidine-4-carboxamide, could be a future direction in medicinal chemistry research.

properties

IUPAC Name

1-(4-nitrophenyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c13-12(16)9-5-7-14(8-6-9)10-1-3-11(4-2-10)15(17)18/h1-4,9H,5-8H2,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDRLSLGWHAFGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Nitrophenyl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Nitrophenyl)piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(4-Nitrophenyl)piperidine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
1-(4-Nitrophenyl)piperidine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
1-(4-Nitrophenyl)piperidine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
1-(4-Nitrophenyl)piperidine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
1-(4-Nitrophenyl)piperidine-4-carboxamide

Citations

For This Compound
1
Citations
H Koshio, F Hirayama, T Ishihara, Y Taniuchi… - Bioorganic & medicinal …, 2004 - Elsevier
Factor Xa (fXa) is a serine protease involved in the coagulation cascade, which has received great interest as a potential target for the development of new antithrombotic drugs. Herein …
Number of citations: 23 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.